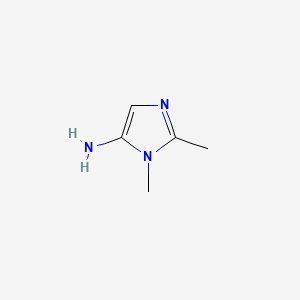

1,2-dimethyl-1H-Imidazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBBPEZNHKKEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001633 | |

| Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-09-0 | |

| Record name | 5-Amino-1,2-dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dimethyl 1h Imidazol 5 Amine and Its Analogs

Direct Synthesis Routes for 1,2-dimethyl-1H-Imidazol-5-amine

Direct synthesis routes are specifically designed to produce this compound. These methods often involve the use of precursors that already contain the imidazole (B134444) core or can be readily cyclized to form it.

A common and effective method for the synthesis of aminoimidazoles is the reduction of a corresponding nitroimidazole precursor. This pathway involves the initial synthesis of a nitro-substituted imidazole, which is then reduced to the desired amine. For the synthesis of this compound, the precursor would be 1,2-dimethyl-5-nitro-1H-imidazole.

The reduction of the nitro group can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. nih.gov Other reducing agents like tin(II) chloride (SnCl2) in acidic media or sodium dithionite (B78146) (Na2S2O4) can also be effective. nih.gov The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

Table 1: Examples of Reductive Pathways for Aminoimidazole Synthesis

| Precursor | Reducing Agent | Product | Reference |

| 1,2-dimethyl-5-nitro-1H-imidazole | H2, Pd/C | This compound | nih.gov |

| 5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]-2-nitroaniline | 10% Pd/C, H2 | 5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]benzene-1,2-diamine | nih.gov |

Another direct approach involves the formation of the imidazole ring through the reaction of an amidine with a suitable carbonyl compound. This method builds the imidazole core and incorporates the amino group in a concerted fashion. While specific examples for the direct synthesis of this compound via this route are less commonly reported in general literature, the principle can be applied.

The general strategy involves the reaction of an N-methylacetamidine with a protected α-amino-α-formylacetate or a related three-carbon component. The subsequent cyclization and deprotection would yield the target molecule. These reactions can be carried out under transition-metal-free conditions. researchgate.net

General Approaches for Imidazole Ring Construction Relevant to Substituted Aminoimidazoles

A broader range of synthetic methods focuses on the construction of the imidazole ring itself. These methods are highly versatile and can be adapted to produce a wide variety of substituted imidazoles, including amino-substituted analogs.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. youtube.com For imidazole synthesis, MCRs offer a powerful tool to rapidly generate molecular diversity. youtube.com

One such example is the three-component reaction involving an aldehyde, an amine, and an isocyanide, which can lead to the formation of substituted imidazoles. youtube.com This is a type of [3+2] cycloaddition reaction. youtube.com By carefully selecting the starting materials, this method can be tailored to produce amino-substituted imidazoles.

Metal-catalyzed reactions provide another efficient route to the imidazole core. Palladium-catalyzed carboamination reactions, for instance, have been successfully employed for the synthesis of 2-aminoimidazoles. nih.gov This method involves the reaction of N-propargyl guanidines with aryl triflates, generating both a C-N and a C-C bond in the annulation step. nih.gov

Copper-catalyzed reactions are also prevalent in imidazole synthesis. For example, copper-catalyzed tandem imine formation-oxidative cyclization can be used to synthesize imidazo[1,2-a]pyridines. researchgate.net While not directly producing this compound, the underlying principles of metal-catalyzed C-N bond formation are relevant to the synthesis of substituted imidazoles.

Cyclization reactions promoted by either acid or base are fundamental to the synthesis of many heterocyclic compounds, including imidazoles.

Acid-Promoted Cyclization:

Acid-catalyzed cyclization can be used to form the imidazole ring from acyclic precursors. For instance, the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives can lead to the formation of 2-substituted 1H-imidazole derivatives. nih.govmdpi.com This approach involves an intramolecular cyclization followed by a rearrangement. nih.govmdpi.com Another example is the acid-catalyzed cyclization of vinylsilanes bearing an amino group to form pyrrolidines, demonstrating the utility of acid catalysis in forming nitrogen-containing rings. nih.gov

Base-Promoted Cyclization:

Base-promoted cyclization is another common strategy. An efficient method for synthesizing trisubstituted imidazoles involves a base-promoted nitrile-alkyne domino-type cyclization. nih.gov This reaction can be performed with high atom economy. nih.gov Additionally, the conversion of halohydrins to epoxides via base-promoted cyclization illustrates a fundamental type of intramolecular nucleophilic substitution that is analogous to ring-closing reactions used in heterocycle synthesis. youtube.com

Table 2: General Imidazole Synthesis Strategies

| Strategy | Key Features | Reactants (General) | Reference |

| Multi-component Cycloaddition | High efficiency, atom economy | Aldehyde, amine, isocyanide | youtube.com |

| Metal-Catalyzed Annulation | Forms C-N and C-C bonds | N-propargyl guanidines, aryl triflates | nih.gov |

| Acid-Promoted Cyclization | Utilizes acidic conditions for ring closure | 5-amino-1,2,3-triazole derivatives | nih.govmdpi.com |

| Base-Promoted Cyclization | Employs basic conditions for ring formation | Alkynes, nitriles | nih.gov |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Imidazole Synthesis

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org In this reaction, a carbanion bearing a leaving group attacks the aromatic ring, leading to the substitution of a hydrogen atom. wikipedia.org This method is particularly useful for introducing substituents onto the imidazole ring, especially in nitroimidazole derivatives.

The VNS reaction typically involves the reaction of a nitro-activated imidazole with a nucleophile generated from a compound containing an active methylene (B1212753) group and a leaving group. organic-chemistry.org For instance, 5-nitroimidazole derivatives can react with chloromethylaryl sulfones via a VNS reaction to produce 4‐arylsulfonylmethyl‐5‐nitroimidazoles. researchgate.net The mechanism proceeds through the formation of a σ-adduct, followed by base-induced β-elimination of an acid (e.g., HCl), which regenerates the aromatic system. organic-chemistry.orgkuleuven.be The choice of base and solvent system, such as potassium tert-butoxide in DMSO or sodium hydroxide (B78521) in liquid ammonia, is crucial for the success of the reaction. kuleuven.be

This methodology has been successfully applied to the synthesis of various substituted nitroimidazoles. For example, the reaction of 1-benzyl-5-nitroimidazole (B62536) with the carbanion generated from chloroform (B151607) and potassium tert-butoxide yields 1-benzyl-4-dichloromethyl-5-nitroimidazole. researchgate.net Similarly, starting from (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, a phenylsulfonylmethyl substituent can be introduced at the 4-position of the imidazole ring through a VNS reaction. researchgate.net

Table 1: Examples of VNS Reactions in Imidazole Synthesis

| Imidazole Substrate | Reagent | Product | Reference |

| 1-benzyl-5-nitroimidazole | Chloroform, Potassium tert-butoxide | 1-benzyl-4-dichloromethyl-5-nitroimidazole | researchgate.net |

| 5-nitroimidazole derivatives | Chloromethylaryl sulfones | 4‐arylsulfonylmethyl‐5‐nitroimidazoles | researchgate.netresearchgate.net |

| (1-methyl-5-nitro-1H-imidazol-2-yl)methanol | Phenylsulfonylmethylating agent | 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate | researchgate.net |

Tetrakis(dimethylamino)ethylene (TDAE) Methodology for Imidazole Functionalization

Tetrakis(dimethylamino)ethylene (TDAE) is a strong, neutral, organic reducing agent that can generate reactive anionic species from halogenated precursors under mild conditions. mdpi.comsigmaaldrich.comorganic-chemistry.org This methodology has proven effective for the functionalization of imidazole derivatives, particularly for creating new carbon-carbon bonds. mdpi.comnih.gov

The TDAE approach has been utilized in the synthesis of various functionalized 5-nitroimidazole derivatives. mdpi.comnih.gov For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole reacts with a range of aromatic aldehydes in the presence of TDAE to form corresponding alcohol derivatives in moderate to good yields. mdpi.com The reaction is believed to proceed through a single electron transfer (SET) mechanism, generating a carbanion that then reacts with electrophiles. mdpi.com This strategy has also been applied to the synthesis of new imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov

Table 2: TDAE-Mediated Functionalization of Imidazole Derivatives

| Imidazole Reactant | Electrophile | Product | Yield | Reference |

| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Aromatic Aldehydes | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols | 24-78% | mdpi.com |

| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Ethyl 2-oxo-2-phenylacetate | Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxy-2-phenylpropanoate | 55% | mdpi.com |

| 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole | Keto esters, ketomalonates, ketolactams | Functionalized imidazo[2,1-b]thiazoles | Moderate to good | nih.gov |

Borrowing Hydrogen Protocols for Imidazole Synthesis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally friendly catalytic process for forming C-N and C-C bonds. acs.orgacs.org This method involves the temporary removal of hydrogen from a substrate (like an alcohol) by a catalyst to form a reactive intermediate (an aldehyde or ketone), which then reacts with another molecule. acs.orgcsic.es The catalyst, now in a hydride form, returns the "borrowed" hydrogen to an unsaturated intermediate formed in the reaction, yielding the final product and regenerating the catalyst. csic.es

While direct examples for the synthesis of this compound using this protocol are not prevalent in the provided search results, the strategy has been applied to the aminomethylation of other imidazole-containing systems like imidazo[1,5-a]pyridines. rsc.org In this case, a palladium catalyst facilitates the reaction between the imidazo[1,5-a]pyridine (B1214698) and a secondary amine, using methanol (B129727) as the methylene source. rsc.org This demonstrates the potential of borrowing hydrogen catalysis for the functionalization of the imidazole core structure. The versatility of this method, often employing catalysts based on ruthenium, iridium, or palladium, makes it a promising avenue for the synthesis of diverse imidazole derivatives. csic.es

Regioselective and Stereoselective Synthesis of Imidazole Derivatives

Achieving regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly for creating complex molecules with specific biological activities. rsc.orgrsc.org For imidazole derivatives, controlling the position of substituents on the ring is essential.

Recent advances have focused on developing methods that provide high regiocontrol in the synthesis of substituted imidazoles. rsc.org One such strategy involves a multi-component protocol for synthesizing highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines, catalyzed by erbium triflate. Another approach describes a short and efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity. rsc.org This method involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, which then undergoes transamination and cyclization with an amine nucleophile. rsc.org The synthesis of N-substituted imidazoles can also be achieved with regio-specificity by converting α-amino acids into α-aminocarbonyl derivatives, reacting them with isothiocyanates to form cyclic thioureas, and then performing desulfurization.

Functional Group Interconversions and Derivatization Strategies

Amine Functionalization Reactions

The amine group in this compound is a key site for further functionalization, allowing for the synthesis of a wide array of derivatives. Amine functionalization reactions can introduce various moieties that can modulate the compound's chemical and biological properties.

One common reaction is acylation, where the amine reacts with an acylating agent like an acid chloride or anhydride. For example, in a related system of 1,2,4-triazol-5-amines, acylation has been used to introduce amide functionalities. The position of acylation can be influenced by tautomerism of the heterocyclic ring.

Another important functionalization is the reaction with isocyanates, which leads to the formation of urea (B33335) derivatives. Treatment of imidazole with isocyanates at room temperature can initially form stable N-carbamoylimidazoles, which can rearrange to imidazole carboxamides upon heating. youtube.com

Introduction of Sulfonyl Chloride Moieties

The introduction of a sulfonyl chloride group onto the imidazole ring is a significant derivatization strategy, as this functional group is highly reactive and serves as a precursor for synthesizing sulfonamides and other derivatives. The compound 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride is a key intermediate in this context. sigmaaldrich.com

This sulfonyl chloride derivative is typically synthesized via chlorosulfonation of 1,2-dimethylimidazole (B154445). The sulfonyl chloride group is selectively introduced at the 5-position of the imidazole ring due to a combination of electronic and steric influences. The resulting 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride is a solid with a boiling point of 44-47 °C. sigmaaldrich.com This compound is a valuable reagent, particularly in analytical chemistry, where it is used as a derivatizing agent to enhance the detectability of molecules with low ionization efficiency in mass spectrometry. The highly electrophilic nature of the sulfonyl chloride group allows it to react readily with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester derivatives, respectively. A related compound, 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, is also commercially available. sigmaaldrich.com

Halogenation and Other Substitutions

The introduction of halogen atoms and other functional groups onto the imidazole ring of this compound and its analogs is a key strategy for modulating their chemical and biological properties. Electrophilic substitution reactions are the primary means of achieving such transformations. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the imidazole ring, namely the two methyl groups and the amino group. The amino group at the C5 position is a strong activating group and is expected to direct incoming electrophiles to the C4 position.

Halogenation

Direct halogenation of this compound has not been extensively documented in the literature. However, established methods for the halogenation of other imidazole and aromatic amine systems provide a strong basis for predicting viable synthetic routes.

Chlorination, Bromination, and Iodination:

Electrophilic halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly employed for the halogenation of activated aromatic and heteroaromatic rings. The reaction of this compound with these reagents would be expected to yield the corresponding 4-halogenated derivative. The reaction conditions would likely involve an inert solvent at or below room temperature to control the reactivity and prevent over-halogenation.

A plausible alternative for the synthesis of 4-halo-1,2-dimethyl-1H-imidazol-5-amines involves a Sandmeyer-type reaction. This would begin with the diazotization of the 5-amino group using sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of a copper(I) halide (CuCl, CuBr, or CuI) to introduce the corresponding halogen at the C5 position. However, this approach would lead to the replacement of the amino group, which is not the desired outcome for substitution on the ring while retaining the amine. A more suitable approach for introducing a halogen at the C4 position would be the direct electrophilic halogenation.

A study on the synthesis of 5-halogeno-analogues of metiamide (B374674) and cimetidine (B194882) demonstrated the preparation of ethyl 5-chloroimidazole-4-carboxylate from the corresponding 5-aminoimidazole derivative via diazotisation followed by reaction with copper(I) chloride. rsc.org This suggests that functionalization at the 5-position is possible through the diazonium salt, though for the target compound, halogenation at the C4 position is the focus.

The following table summarizes the potential halogenation reactions for this compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | N-Chlorosuccinimide (NCS) | 4-Chloro-1,2-dimethyl-1H-imidazol-5-amine | Electrophilic Halogenation |

| This compound | N-Bromosuccinimide (NBS) | 4-Bromo-1,2-dimethyl-1H-imidazol-5-amine | Electrophilic Halogenation |

| This compound | N-Iodosuccinimide (NIS) | 4-Iodo-1,2-dimethyl-1H-imidazol-5-amine | Electrophilic Halogenation |

Other Substitutions

Nitration:

The nitration of imidazole derivatives is a well-established process. For instance, the synthesis of nitroimidazole-based drugs often involves the introduction of a nitro group onto the imidazole ring. The nitration of this compound would likely proceed at the C4 position due to the directing effect of the amino group. A mixture of nitric acid and sulfuric acid is a common nitrating agent, although milder conditions might be necessary to avoid degradation of the starting material. The existence of compounds like α,2-dimethyl-5-nitro-1H-imidazole-1-ethanol (Secnidazole) and the commercially available 1,2-dimethyl-5-nitro-1H-imidazol-4-amine supports the feasibility of nitrating a dimethylated imidazole ring. sigmaaldrich.comnih.gov

Sulfonation:

The sulfonation of 1,2-dimethyl-1H-imidazole has been reported to yield 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. This indicates that direct sulfonation of the imidazole ring is possible. For this compound, the amino group's strong activating and directing effect would likely favor sulfonation at the C4 position. The reaction could be carried out using fuming sulfuric acid or chlorosulfonic acid.

The table below outlines potential nitration and sulfonation reactions.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Nitric Acid / Sulfuric Acid | 1,2-dimethyl-4-nitro-1H-imidazol-5-amine | Electrophilic Nitration |

| This compound | Fuming Sulfuric Acid | 5-Amino-1,2-dimethyl-1H-imidazole-4-sulfonic acid | Electrophilic Sulfonation |

It is important to note that the reaction conditions for these proposed substitutions would require careful optimization to achieve the desired regioselectivity and to minimize potential side reactions, such as polysubstitution or degradation of the starting material. The presence of the activating amino group can make the ring highly susceptible to oxidation, especially under harsh nitrating or sulfonating conditions. Therefore, milder reagents and controlled reaction temperatures would be crucial for successful synthesis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications in Imidazole (B134444) Chemistry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust methodology for investigating the electronic structure of molecules. nih.govbohrium.com It is widely applied to heterocyclic systems like imidazoles to elucidate a range of molecular properties with a favorable balance of accuracy and computational demand. nih.govppor.az

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that determines the most stable arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. nih.govbohrium.com For substituted imidazoles, this analysis reveals how substituents affect the planarity of the imidazole ring and their spatial orientation. acs.org Conformational analysis further explores the energy landscape by examining different rotational isomers (conformers). researchgate.netnih.gov In 1,2-dimethyl-1H-imidazol-5-amine, this would involve analyzing the rotation of the two methyl groups to identify the lowest energy conformation, which is governed by minimizing steric hindrance and optimizing electronic interactions. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. irjweb.com The HOMO energy is a measure of the molecule's electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller gap generally signifies a more reactive molecule. mdpi.com DFT calculations are routinely used to compute these values for imidazole derivatives, providing insight into their kinetic stability and potential for intermolecular charge transfer. irjweb.commdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.29 |

| LUMO | -1.81 |

| HOMO-LUMO Gap | 4.48 |

Note: This data is representative of an N-substituted benzimidazole (B57391) derivative and is provided for illustrative purposes. irjweb.com Specific values for this compound would require a dedicated calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.deyoutube.com It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue). uni-muenchen.demdpi.com For this compound, an MEP map would likely highlight the nitrogen atoms of the imidazole ring and the exocyclic amine as regions of negative potential, indicating their susceptibility to electrophilic attack. uni-muenchen.denih.gov Such maps provide a clear, predictive picture of a molecule's reactive sites. researchgate.net

Prediction of Vibrational Frequencies

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. aip.orgnih.gov By comparing the theoretically calculated spectrum with an experimental one, chemists can confidently assign specific vibrational modes, such as N-H or C-H stretches and ring deformations, to the observed spectral peaks. aip.orgresearchgate.net This correlation between theoretical and experimental data is a powerful method for structural confirmation and has been applied to numerous imidazole derivatives. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials, which alter the properties of light, are crucial for modern technologies like telecommunications and optical computing. researchgate.netnih.gov Computational chemistry, particularly DFT, allows for the prediction of NLO properties, such as molecular hyperpolarizability (β and γ), from first principles. researchgate.netosti.govmedmedchem.com Organic molecules, including imidazole derivatives, with donor-acceptor groups and extended π-conjugation often exhibit significant NLO responses. acs.orgrsc.org DFT calculations can screen potential candidate molecules, like this compound, and guide the synthesis of new materials with enhanced NLO capabilities. researchgate.netacs.org

Mechanistic Pathway Elucidation through Computational Modeling

Beyond predicting the properties of stable molecules, computational modeling is instrumental in mapping out the entire course of a chemical reaction. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This allows for the elucidation of reaction mechanisms, providing a step-by-step understanding of how a transformation occurs. nih.govyoutube.com For instance, computational studies can clarify the multi-step process of imidazole synthesis, such as the Debus-Radziszewski reaction, or investigate the mechanisms of subsequent functionalization reactions. organic-chemistry.orgwikipedia.org This insight is critical for optimizing reaction conditions to improve product yields and selectivity. Molecular dynamics simulations can further be used to study the motion and interactions of imidazole-containing systems over time. oup.com

Transition State Characterization and Reaction Barrier Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out reaction pathways and identifying the high-energy transition states that govern reaction rates. For imidazole-related reactions, such as their formation or subsequent functionalization, computational chemists can model the geometric and electronic structure of these transient species.

For instance, in the formation of the imidazole ring itself, studies on the reaction of glyoxal (B1671930), formaldehyde, and primary amines have shown that a diimine intermediate is crucial. sandiego.edu The subsequent steps, including nucleophilic attack and ring closure to form the imidazole core, proceed through distinct transition states. The energy barriers for these steps can be calculated, indicating the feasibility and kinetics of the reaction under different conditions (e.g., acidic vs. neutral). sandiego.edu In a similar vein, the nucleophilic substitution reactions of imidazole with electrophiles like 2-bromo-1-arylethanone derivatives have been computationally investigated to elucidate their mechanisms. researchgate.net

While specific data for this compound is not present in the reviewed literature, a hypothetical reaction, such as its N-arylation, would be expected to proceed through a transition state where the nucleophilic nitrogen of the imidazole ring forms a partial bond with the aryl halide. The calculated energy of this transition state would determine the reaction's activation energy. The table below illustrates typical activation energy barriers found in computational studies of imidazole reactions, which provide a reference for what might be expected for reactions involving this compound.

Table 1: Representative Calculated Activation Energy Barriers for Imidazole Reactions

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) |

| Imidazole formation | Glyoxal, Methylamine, Formaldehyde | DFT (B3LYP) | 11.23 acs.org |

| N-H insertion | N-sulfonyl-1,2,3-triazole, β-enaminone | Rhodium(II)-catalyzed | Not specified researchgate.net |

Note: Data is for analogous imidazole reactions, not specifically for this compound.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Beyond reaction barriers, computational chemistry can predict key kinetic and thermodynamic parameters that describe the behavior of a chemical system. These parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated for reactants, products, and transition states to determine the spontaneity and rate of a reaction.

For example, DFT calculations have been used to determine the relative stability of different imidazole isomers and their reaction products. mdpi.com In a study on the formation of imidazole from glyoxal and methylamine, the reaction was found to be thermodynamically favorable, with the final imidazole product being significantly lower in free energy than the initial reactants. sandiego.edu The rate constants for the oxidation of imidazole by atmospheric oxidants like OH radicals, NO₃ radicals, and O₃ have also been calculated, providing insight into its environmental fate. acs.org

For this compound, theoretical calculations could similarly be employed to determine its relative stability compared to other isomers and to predict the thermodynamic favorability of its potential reactions. The table below presents examples of thermodynamic data obtained from computational studies of imidazole derivatives.

Table 2: Sample Thermodynamic Data from Computational Studies of Imidazole Derivatives

| Compound/Reaction | Parameter | Computational Method | Calculated Value |

| Imidazole + O₃ | ΔG (298 K) | DFT | -44.62 kcal/mol acs.org |

| Imidazole + OH radical | Rate constant (298 K) | DFT | 5.65 × 10⁹ M⁻¹ s⁻¹ acs.org |

| Imidazole + NO₃ radical | Rate constant (298 K) | DFT | 7.41 × 10⁹ M⁻¹ s⁻¹ acs.org |

Note: These values are for imidazole and its reactions and serve as illustrative examples.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in a Non-Biological Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity. While often used in drug discovery, QSAR can also be applied in non-biological contexts to predict physical properties or chemical reactivity.

In the realm of materials science, for instance, QSAR studies have been conducted on imidazole derivatives to predict their efficacy as corrosion inhibitors. proquest.comresearchgate.net These studies use molecular descriptors—such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular surface area—to build a mathematical model that can predict the corrosion inhibition efficiency of new, untested imidazole compounds. researchgate.net The models are developed using a training set of molecules with known activities and then validated with a separate test set. proquest.comresearchgate.net

For this compound, a QSAR model could be developed to predict properties like its solubility in different solvents, its boiling point, or its potential as a catalyst, based on its calculated molecular descriptors. The development of such a model would involve calculating a range of descriptors for this compound and a series of related compounds and then correlating these descriptors with experimentally measured properties.

Table 3: Common Molecular Descriptors Used in Non-Biological QSAR Studies of Imidazoles

| Descriptor | Description | Relevance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (e.g., in adsorption to a metal surface). |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Dipole Moment (μ) | Measure of the polarity of the molecule | Influences intermolecular interactions and solubility. |

| Molecular Volume/Surface Area | Size and shape of the molecule | Affects physical properties like boiling point and viscosity. |

Solvation Effects and Solvent Interaction Modeling

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these solvation effects, providing insights into how the solvent affects molecular structure, stability, and reactivity.

Solvation models are generally categorized as either explicit or implicit. wikipedia.org Explicit solvent models treat individual solvent molecules, which can provide a detailed picture of local solvent-solute interactions, such as hydrogen bonding. wikipedia.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally less expensive. youtube.com

Studies on the solvation of imidazole and its derivatives have explored phenomena such as proton exchange rates in different solvent mixtures and the dynamics of solvation on very short timescales. acs.orgnih.gov For this compound, with its amine group and nitrogen atoms in the imidazole ring, hydrogen bonding interactions with protic solvents would be significant. Computational modeling could predict the strength and geometry of these hydrogen bonds. Furthermore, the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated to predict its solubility. The Minnesota Solvation Models, such as SMD, are examples of implicit solvent models that can be used for such predictions. youtube.com

Table 4: Illustrative Calculated Solvation Free Energies for a Neutral Molecule

| Molecule | Solvent | Solvation Model | Calculated Solvation Free Energy (kcal/mol) |

| Neutral Molecule (Generic Example) | Water | SMD | -5.0 to -10.0 |

| Neutral Molecule (Generic Example) | Acetonitrile | SMD | -3.0 to -7.0 |

Note: These are representative values to illustrate the output of solvation models.

Applications of 1,2 Dimethyl 1h Imidazol 5 Amine and Its Derivatives in Specialized Chemical Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

1,2-dimethyl-1H-imidazol-5-amine and its derivatives are valuable intermediates in the synthesis of a variety of complex molecules, most notably in the construction of purine (B94841) and thiapurine scaffolds, as well as other substituted heterocyclic systems. The presence of both the imidazole (B134444) core and a primary amine allows for diverse cyclization and functionalization reactions.

The imidazole ring is a fundamental component of the purine structure, and as such, substituted 5-aminoimidazoles are logical precursors for the synthesis of purine and its analogues. Research has demonstrated that imidazole derivatives can serve as valuable intermediates for the synthesis of purines through the application of standard procedures. researchgate.net A novel route to imidazoles has been developed, and their subsequent use in preparing purine derivatives that were not accessible by other methods has been shown. researchgate.net

The general strategy involves the construction of the pyrimidine (B1678525) portion of the purine ring onto the existing imidazole scaffold of a 5-aminoimidazole derivative. This approach is supported by prebiotic chemistry studies, which have identified aminoimidazole carbonitrile and aminoimidazole carboxamide as key precursors in the formation of purine and pyrimidine nucleobases. nih.gov Multicomponent reactions involving aminomalononitrile (B1212270) have been shown to produce 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles, which can be further annulated to form purine derivatives. nih.gov While specific studies detailing the use of this compound in the synthesis of thiapurines are less common, the structural analogy suggests its potential as a precursor for these sulfur-containing purine analogues as well.

A notable example of the application of a 1,2-dimethylimidazole (B154445) derivative in the synthesis of a purine analogue is the preparation of 9-benzyl-1-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-2,8-dimethyl-1H-purin-6(9H)-one. nih.gov This synthesis, while starting from a different 5-aminoimidazole derivative, highlights the general utility of this class of compounds in constructing the purine core.

Beyond purines, this compound and its derivatives are instrumental in the construction of other complex heterocyclic systems. The reactivity of the amino group, coupled with the aromatic imidazole ring, allows for the formation of fused heterocyclic structures.

A significant example is the use of a 1,2-dimethylimidazole derivative in the synthesis of 4,6-dihydro-1,2-dimethyl-8-phenylimidazo[4,5-e]-1,4-diazepin-5(1H)-one. researchgate.net This demonstrates the role of the imidazole precursor in forming a seven-membered diazepinone ring fused to the imidazole core. Such fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities.

Furthermore, the versatility of aminoazoles, including 5-aminoimidazoles, in diversity-oriented synthesis allows for the creation of a wide range of heterocyclic compounds. These reactions can be directed to form various ring systems depending on the reaction partners and conditions. The presence of multiple reaction centers in aminoazoles makes them useful reagents for controlled, multidirectional interactions, providing access to diverse chemical scaffolds.

Advanced Reagents in Organic Synthesis

The chemical properties of this compound and its derivatives also lend themselves to applications as advanced reagents in organic synthesis, particularly in analytical chemistry and for the introduction of specific functional groups.

In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the detection of certain analytes can be challenging due to poor ionization efficiency. Chemical derivatization is a common strategy to overcome this limitation by introducing a readily ionizable tag to the analyte molecule. Amine-containing compounds are often targeted for derivatization.

While direct studies employing this compound as a derivatization agent are not extensively documented, its primary amine functionality makes it a potential candidate for such applications. Derivatization reagents for amines are widely used in metabolomics and other fields to improve chromatographic separation and enhance ionization efficiency in LC-MS/MS analysis. A comparative study of five different amine-derivatization methods highlighted the versatility of reagents that can react with amine groups to generate products with improved analytical properties.

A key application of this compound is as a precursor for the synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. This sulfonyl chloride derivative is a valuable reagent for introducing the 1,2-dimethyl-1H-imidazol-5-sulfonyl group into other molecules. The synthesis of this reagent typically involves the chlorosulfonation of 1,2-dimethylimidazole, which is prepared from the methylation of 2-methylimidazole.

The resulting 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride can then be reacted with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This allows for the incorporation of the imidazole moiety, which can be of interest for its potential biological activity or its ability to act as a ligand.

Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the compound and its derivatives to act as ligands in coordination chemistry, forming metal complexes that may exhibit catalytic activity.

Imidazole and its derivatives are well-known ligands in coordination chemistry. For instance, imidazole itself has been shown to coordinate with cobalt(II) to form a five-coordinate complex. Imidazole-4,5-dicarboxylic acid and its derivatives also exhibit a variety of coordination modes with metal ions, including lanthanides.

While specific research on the coordination complexes of this compound is not abundant, the fundamental principles of coordination chemistry suggest its potential as a ligand. The two nitrogen atoms of the imidazole ring can act as donors, and the exocyclic amine group could also potentially participate in coordination, making it a potentially multidentate ligand. The resulting metal complexes could find applications in catalysis, for example, in oxidation reactions or cross-coupling reactions, where metal complexes with nitrogen-containing ligands often play a crucial role.

N-Heterocyclic Carbene (NHC) Precursors and Catalysts

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. The stability of NHCs is largely attributed to the electronic stabilization provided by the adjacent nitrogen atoms. The synthesis of NHCs typically proceeds through the deprotonation of a corresponding N-heterocyclic salt, such as an imidazolium (B1220033) salt.

Derivatives of this compound can serve as versatile precursors for the synthesis of functionalized NHCs. The amino group at the C5 position can be readily transformed into a variety of other functional groups, allowing for the fine-tuning of the steric and electronic properties of the resulting NHC ligand. For instance, the amino group can be converted to an imine, amide, or be used as a handle to attach larger substituents.

The general synthetic route to an NHC precursor from an aminoimidazole derivative involves the quaternization of one of the imidazole nitrogen atoms, followed by reaction at the C2 position to form the imidazolium salt. The presence of the dimethyl substitution at N1 and C2 in the parent compound simplifies the synthetic pathway towards specific NHC architectures.

Table 1: Plausible Synthetic Route to a Functionalized Imidazolium Salt from this compound

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | Alkyl Halide (R-X) | 5-amino-1,2-dimethyl-3-alkyl-1H-imidazolium halide | Quaternization of the N3 nitrogen |

| 2 | 5-amino-1,2-dimethyl-3-alkyl-1H-imidazolium halide | Base | Corresponding N-heterocyclic carbene | Generation of the active catalyst |

The electronic nature of the substituent at the C5 position, derived from the initial amino group, can significantly influence the donor strength of the resulting NHC. Electron-donating groups will enhance the nucleophilicity of the carbene, which can be beneficial in many catalytic applications.

Metal-Ligand Binding Interactions and Their Influence on Catalytic Activity

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its sp²-hybridized nitrogen atom. The presence of an amino group on the imidazole ring in this compound introduces an additional coordination site, allowing it to act as a bidentate or bridging ligand.

The coordination of this compound and its derivatives to metal centers can lead to the formation of complexes with interesting catalytic properties. The nature of the metal-ligand interactions, including the bond strength and geometry, is crucial in determining the catalytic activity and selectivity of these complexes.

The amino group can influence the electronic properties of the imidazole ring, thereby modulating the strength of the metal-imidazole bond. Furthermore, the amino group can participate in secondary interactions, such as hydrogen bonding, which can help to stabilize transition states in a catalytic cycle.

Table 2: Potential Metal Complexes of a Derivative of this compound and Their Catalytic Applications

| Metal Center | Ligand Derivative | Plausible Catalytic Application | Influence of Amino Group |

| Palladium(II) | N-acylated this compound | Cross-coupling reactions | Modulates electron density at the metal center |

| Ruthenium(II) | Schiff base with an aromatic aldehyde | Transfer hydrogenation | Provides a secondary coordination site |

| Copper(I) | Phosphine-functionalized derivative | Click chemistry | Enhances ligand chelation and complex stability |

Research into the catalytic applications of metal complexes bearing substituted aminoimidazole ligands has shown that the interplay between the metal and the functionalized ligand is key to achieving high efficiency and selectivity.

Functional Materials Science

The unique electronic and structural characteristics of this compound and its derivatives make them promising building blocks for the development of advanced functional materials.

Components in Optoelectronic and Photonic Applications

Compounds containing conjugated π-systems, such as imidazole derivatives, often exhibit interesting photophysical properties, including absorption and emission of light. The introduction of an amino group, which is a strong electron-donating group, can significantly influence these properties.

Derivatives of this compound can be designed to have specific optoelectronic properties by modifying the substituent on the amino group. For example, reaction with an electron-withdrawing group can create a "push-pull" system, which often leads to compounds with strong intramolecular charge transfer (ICT) character and large Stokes shifts, desirable properties for fluorescent probes and organic light-emitting diodes (OLEDs). The imidazole core can be incorporated into larger conjugated systems, such as benzothiadiazole-based luminophores, to create materials for innovative optoelectronic devices.

Table 3: Predicted Photophysical Properties of Hypothetical Derivatives of this compound

| Derivative | Substituent on Amino Group | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Potential Application |

| Dansyl amide | 5-(Dimethylamino)naphthalene-1-sulfonyl | ~340 | ~520 | Fluorescent sensor |

| Dicyanovinyl | 2-(2,2-Dicyanovinyl) | ~450 | ~580 | OLED emitter |

| Nitrobenzoyl amide | 4-Nitrobenzoyl | ~380 | ~500 | Non-linear optics |

The ability to tune the electronic properties through chemical modification makes these compounds versatile components for a range of optoelectronic and photonic applications.

Building Blocks for Polymeric and Supramolecular Assemblies

The bifunctional nature of this compound, with a reactive primary amine and a coordinating imidazole ring, makes it an excellent candidate as a monomer for the synthesis of novel polymers and as a building block for supramolecular assemblies.

The primary amino group can undergo a variety of polymerization reactions. For example, it can react with diacyl chlorides to form polyamides, with diisocyanates to form polyureas, or with dialdehydes to form polyimines. The resulting polymers would incorporate the imidazole moiety in the side chain, which can then be used for further functionalization, such as metal coordination or as a catalyst support. The incorporation of imidazole-containing monomers can enhance the thermal stability of polymers.

In supramolecular chemistry, the imidazole ring is a well-known motif for directing self-assembly through hydrogen bonding and metal coordination. The N-H proton of the imidazole can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as an acceptor. This allows for the formation of well-defined supramolecular structures, such as chains, sheets, and three-dimensional networks. The amino group can also participate in hydrogen bonding, further directing the assembly process. Benzimidazole (B57391) derivatives, which are structurally similar, are known to form diverse supramolecular materials through noncovalent interactions.

Molecular Probes for Biochemical Mechanism Elucidation

The imidazole ring is a key functional group in many biological molecules, most notably the amino acid histidine. The ability of the imidazole side chain of histidine to act as a proton donor and acceptor at physiological pH, as well as its ability to coordinate to metal ions, is central to the function of many enzymes and proteins.

Investigation of Molecular Interactions with Biomolecules at a Fundamental Level

Derivatives of this compound can be designed as molecular probes to study the interactions of small molecules with biomolecules such as proteins and nucleic acids. The amino group provides a convenient handle for the attachment of a reporter group, such as a fluorophore or a spin label, without significantly altering the fundamental imidazole core.

These probes can be used to investigate a variety of biochemical processes at a molecular level. For example, a fluorescently labeled derivative could be used to study the binding of small molecules to the active site of an enzyme, providing information on the binding affinity and the local environment of the binding site. The imidazole moiety can mimic the interactions of histidine residues, allowing for the study of proton transfer and metal coordination in biological systems. The development of fluorescent probes is crucial for detecting and tracking biomolecules in various biological and medicinal applications.

Table 4: Potential Applications of Functionalized this compound as Molecular Probes

| Probe Type | Reporter Group | Biomolecular Target | Information Gained |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Enzyme active site | Binding affinity, local polarity |

| Spin Label | (1-Oxyl-2,2,5,5-tetramethyl-pyrroline-3-methyl)-methanethiosulfonate | Protein surface | Conformational changes, solvent accessibility |

| Photoaffinity Label | Benzophenone | DNA/RNA | Identification of binding partners |

The insights gained from such studies can contribute to a deeper understanding of biochemical mechanisms and can aid in the rational design of new drugs and diagnostic agents.

Role in Enzyme Mechanism Studies at a Molecular Level

Substituted imidazole derivatives are instrumental in the molecular-level investigation of enzyme mechanisms primarily through their action as inhibitors or probes that interact with the enzyme's active site. By systematically altering the substituents on the imidazole ring, researchers can map the topology of an enzyme's active site and identify key interactions that are crucial for substrate binding and catalysis.

One prominent example of this approach is the use of a series of 4-arylimidazoles and related compounds to probe the active site of sweet almond β-glucosidase. nih.gov These imidazole derivatives were found to be potent competitive inhibitors of the enzyme. By varying the length of an alkyl chain connecting a phenyl group to the imidazole ring, researchers were able to determine the optimal distance between the imidazole and aryl binding sites within the enzyme's active site. nih.gov This study revealed that the most potent inhibition was achieved with 4-(3'-phenylpropyl)imidazole, indicating that the spatial arrangement of binding pockets within the active site is finely tuned for optimal ligand interaction. nih.gov

The inhibitory potency of these compounds, quantified by their inhibition constants (Kᵢ), provides detailed insights into the enzyme's affinity for different structural motifs. A lower Kᵢ value signifies tighter binding and more effective inhibition. The systematic variation of these Kᵢ values with changes in the inhibitor's structure allows for a detailed understanding of the enzyme's structure-activity relationships.

Furthermore, substituted imidazoles have been investigated as inhibitors for a variety of other enzymes, including kinases, which are critical in cellular signaling pathways. For instance, derivatives of 2,4-1H-imidazole carboxamides have been identified as potent inhibitors of transforming growth factor β-activated kinase 1 (TAK1). nih.gov X-ray crystallography of these inhibitors bound to the enzyme revealed a distinct binding mode within the kinase hinge region, providing a molecular basis for their inhibitory activity and guiding further structure-based drug design. nih.gov

In another example, 2-substituted imidazoles have been shown to be highly potent inhibitors of prolyl oligopeptidase (PREP). acs.org Molecular docking studies of these inhibitors suggested a non-covalent binding mode where the imidazole ring interacts with the catalytic histidine residue (His680) in the enzyme's active site. acs.org This interaction is thought to be a key factor in their high inhibitory activity.

While direct studies on this compound are lacking, the research on these and other substituted imidazoles underscores the value of this class of compounds in molecular enzymology. They serve as versatile molecular tools that enable a deeper understanding of enzyme function and provide a foundation for the development of novel therapeutic agents.

| Compound Class/Derivative | Target Enzyme | Key Findings |

| 4-(ω-Phenylalkyl)imidazoles | Sweet almond β-glucosidase | Act as potent competitive inhibitors, allowing for the mapping of the active site topology. The optimal distance between imidazole and aryl binding sites was determined based on inhibitor potency. nih.gov |

| 2,4-1H-Imidazole carboxamides | Transforming growth factor β-activated kinase 1 (TAK1) | Identified as biochemically potent and selective inhibitors. X-ray crystallography revealed a distinct binding mode to the kinase hinge region. nih.gov |

| 2-Substituted Imidazoles | Prolyl oligopeptidase (PREP) | Act as highly potent non-covalent inhibitors. Molecular docking suggests interaction with the catalytic His680 residue. acs.org |

| 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | VEGFR-2 kinase | Derivatives displayed good inhibitory activity against VEGFR-2 kinase, suggesting potential as anti-angiogenic agents. nih.gov |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The synthesis of substituted imidazoles is a mature field, but modern chemistry demands more environmentally benign and efficient methods. nih.gov Traditional syntheses can be time-consuming, require harsh conditions, and generate significant waste. mdpi.com Future research concerning 1,2-dimethyl-1H-imidazol-5-amine and its derivatives will likely prioritize the adoption of green chemistry principles.

Key areas of development include:

Ultrasonic and Microwave Irradiation: Sonochemistry and microwave-assisted synthesis have emerged as powerful green techniques. mdpi.comijpsr.com These methods can dramatically accelerate reaction rates, improve yields, and reduce the need for hazardous solvents. mdpi.com For instance, ultrasound-assisted multicomponent reactions have been used to create highly substituted imidazoles with excellent yields and short reaction times. mdpi.com

Novel and Reusable Catalysts: Research is moving towards heterogeneous and reusable catalysts to simplify purification and minimize waste. ijpsr.com Nano-silica dendritic polymers and other supported catalysts have been shown to be highly effective in promoting imidazole (B134444) synthesis and can be easily recovered and reused multiple times without significant loss of activity. mdpi.comijpsr.com

Solvent-Free and Water-Based Reactions: Conducting reactions in water or under solvent-free conditions represents a significant step towards sustainability. nih.govijpsr.com Catalyst-free approaches in refluxing ethanol (B145695) have also been developed for the synthesis of triaryl imidazoles, showcasing a "catalyzed-by-itself" mechanism that presents a new direction in green synthesis. nih.gov

| Methodology | Key Advantages | Example Catalyst/Condition | Potential Application |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, reduced solvent use. mdpi.com | Nano-silica dendritic polymer-supported H₃PW₁₂O₄₀ NPs. mdpi.com | One-pot synthesis of substituted imidazoles. |

| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. ijpsr.com | PEG-SOCl in water. ijpsr.com | Facile synthesis of 2,4,5-trisubstituted imidazoles. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified workup. nih.govorganic-chemistry.org | Microwave-assisted reaction with urotropine and ammonium (B1175870) acetate. organic-chemistry.org | Efficient synthesis of 4,5-disubstituted imidazoles. |

| Reusable Catalysis | Cost-effective, reduced waste, sustainable process. ijpsr.com | Mesoporous nano-reactor SBA-SO₃H. mdpi.com | Multi-component coupling for highly substituted imidazoles. |

Exploration of Novel Reactivity Patterns and Transformations

While the fundamental reactivity of the imidazole ring is well-understood, the quest for novel transformations to build molecular complexity remains a vibrant area of research. For this compound, the amino group at the C5 position offers a key handle for derivatization, but exploring new reactions involving the imidazole core itself could unlock new chemical space.

Emerging research avenues include:

Multicomponent Reactions (MCRs): MCRs are highly efficient for creating structurally diverse imidazole derivatives in a single step. researchgate.net Future work could involve designing new MCRs that specifically utilize this compound as a building block to rapidly generate libraries of novel compounds.

Metal-Catalyzed Cyclization and Annulation: Transition metal catalysis offers powerful tools for constructing complex heterocyclic systems. researchgate.net For example, rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones has been used to controllably synthesize trisubstituted imidazoles. researchgate.net Similar strategies could be envisioned to build fused ring systems onto the this compound core.

Denitrogenative Transformations: A novel approach for synthesizing functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This pathway, which proceeds through intramolecular cyclization and ring-opening, could be adapted to generate unique derivatives of this compound that are inaccessible through traditional methods. mdpi.com

Advanced Computational Tools for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, accelerating research by predicting molecular properties and interactions before laboratory work begins. acs.org For imidazole derivatives, these tools are already being used to guide the design of new functional molecules.

Future applications for this compound include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict fundamental properties such as heats of formation, bond dissociation energies, and thermal stability. nih.gov These calculations can help in understanding the intrinsic properties of new derivatives and in designing molecules with desired stability and reactivity. nih.gov

Molecular Docking and Pharmacophore Modeling: For medicinal chemistry applications, computational tools are crucial for predicting how a molecule might interact with a biological target. acs.orgnih.gov Molecular docking simulations can estimate the binding affinity of imidazole derivatives to protein active sites, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can forecast their drug-likeness. acs.orgnih.gov This approach has been successfully used to identify promising imidazole-based drug candidates against various targets. nih.gov

Guiding Synthesis and Development: Computational studies can provide insights that directly guide synthetic efforts. For example, computer-aided drug design (CADD) was used to investigate a series of imidazole-derived ethers, predicting their biological activities and binding affinities to various cancer-related targets like EGFR and VEGFR2, thus prioritizing which compounds to synthesize and test. acs.org

| Computational Tool/Method | Application in Imidazole Chemistry | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular structure and stability. nih.gov | Heats of formation, bond dissociation energies, thermal stability. nih.gov |

| Molecular Docking | Evaluating potential as therapeutic agents. acs.orgnih.gov | Binding affinity to biological targets, interaction modes. nih.gov |

| ADMET Prediction | Assessing drug-likeness and pharmacokinetic profiles. acs.orgnih.gov | Absorption, distribution, metabolism, excretion, toxicity. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. nih.gov | 3D arrangement of functional groups required for binding. |

Integration with Materials Science for Next-Generation Functional Systems

The unique properties of the imidazole ring—aromaticity, basicity, and the ability to form hydrogen bonds—make it an attractive building block for advanced materials. numberanalytics.comnih.gov While applications for this compound in this area are yet to be explored, the broader class of imidazole compounds points to significant potential.

Future research could focus on:

Imidazole-Based Polymers: Imidazole derivatives are being investigated for the creation of polymers with unique properties, such as high thermal stability and ionic conductivity. numberanalytics.com These materials could find use in applications like fuel cells, batteries, and advanced electronics.

Functionalized Surfaces: Imidazole-functionalized surfaces can be designed for specific applications in catalysis and chemical sensing. numberanalytics.com The nitrogen atoms in the imidazole ring can coordinate with metal ions, making them useful for creating supported catalysts.

Supramolecular Complexes: The imidazole moiety readily participates in noncovalent interactions to form supramolecular complexes. nih.gov These complexes can exhibit enhanced solubility, bioavailability, and biocompatibility, making them interesting for drug delivery systems and as imaging agents or pathological probes. nih.gov The development of such systems based on this compound could lead to novel biomedical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.